BenchChemオンラインストアへようこそ!

4-[4-(dimethylamino)benzenecarbothioyl]-N-phenylpiperazine-1-carbothioamide

Physicochemical profiling Lipophilicity Piperazine SAR

4-[4-(Dimethylamino)benzenecarbothioyl]-N-phenylpiperazine-1-carbothioamide (CAS 694478-88-1, molecular formula C₂₀H₂₄N₄S₂, MW 384.6 g·mol⁻¹) is a dual‑carbothioamide piperazine derivative. It features a 4‑(dimethylamino)phenyl group connected via a thiocarbonyl bridge to the piperazine‑N4, while the piperazine‑N1 bears an N‑phenylcarbothioamide moiety.

Molecular Formula C20H24N4S2
Molecular Weight 384.56
CAS No. 694478-88-1
Cat. No. B2906072
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[4-(dimethylamino)benzenecarbothioyl]-N-phenylpiperazine-1-carbothioamide
CAS694478-88-1
Molecular FormulaC20H24N4S2
Molecular Weight384.56
Structural Identifiers
SMILESCN(C)C1=CC=C(C=C1)C(=S)N2CCN(CC2)C(=S)NC3=CC=CC=C3
InChIInChI=1S/C20H24N4S2/c1-22(2)18-10-8-16(9-11-18)19(25)23-12-14-24(15-13-23)20(26)21-17-6-4-3-5-7-17/h3-11H,12-15H2,1-2H3,(H,21,26)
InChIKeyPISQPWHGKHNQPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[4-(Dimethylamino)benzenecarbothioyl]-N-phenylpiperazine-1-carbothioamide (CAS 694478-88-1): Chemical Class, Identification, and Procurement Context


4-[4-(Dimethylamino)benzenecarbothioyl]-N-phenylpiperazine-1-carbothioamide (CAS 694478-88-1, molecular formula C₂₀H₂₄N₄S₂, MW 384.6 g·mol⁻¹) is a dual‑carbothioamide piperazine derivative [1]. It features a 4‑(dimethylamino)phenyl group connected via a thiocarbonyl bridge to the piperazine‑N4, while the piperazine‑N1 bears an N‑phenylcarbothioamide moiety [2]. The compound is catalogued by ChEMBL (CHEMBL1403230) and PubChem (CID 2142357), and has been screened in six confirmatory PubChem qHTS bioassays; all results were annotated as inconclusive or inactive at the tested concentrations [3]. Synthetically, it falls within the scope of a foundational 1979 patent (FR2439187A1) covering substituted 1‑piperazine‑carboxamides and ‑carbothioamides with antipsychotic, analgesic, and anti‑inflammatory claims [4]. The compound is predominantly supplied as a research‑grade chemical tool, intended exclusively for non‑clinical, in‑vitro laboratory investigations [5].

Why Generic Substitution Is Insufficient for 4-[4-(Dimethylamino)benzenecarbothioyl]-N-phenylpiperazine-1-carbothioamide in Screening and SAR Studies


Generic substitution among piperazine‑1‑carbothioamide analogs is not advisable because the N‑phenyl substitution on the terminal carbothioamide group critically modulates physicochemical properties and target‑interaction profiles in ways that cannot be predicted from core scaffold similarity alone. The target compound exhibits a computed XLogP3 of 3.4 and a topological polar surface area (TPSA) of 85.9 Ų, whereas the N‑unsubstituted analog (CAS 867136‑05‑8, MW 308.5) has an XLogP3 of approximately 1.8 and a TPSA of approximately 82.0 Ų [1]. These differences in lipophilicity and hydrogen‑bonding capacity translate into divergent membrane permeability and protein‑binding behavior. Furthermore, the ChEMBL screening profile of the target compound shows a distinct pattern of weak, non‑specific activity across six unrelated human targets (ALDH1A1, EHMT2, BAZ2B, CGA, TDP1, APEX1), with potency values ranging from 0.65 µM to 79.4 µM and all results flagged as inconclusive or inactive [2]. Without head‑to‑head data for each analog in identical assays, assuming functional equivalence is scientifically untenable. Selection of this specific compound as a chemical probe or SAR reference therefore requires explicit consideration of its unique substitution pattern rather than reliance on scaffold‑level similarity.

Quantitative Differentiation Evidence for 4-[4-(Dimethylamino)benzenecarbothioyl]-N-phenylpiperazine-1-carbothioamide (CAS 694478-88-1)


N-Phenyl Substitution Impact on Lipophilicity: XLogP3 Comparison Against the N-Unsubstituted Analog

The N‑phenyl substituent on the carbothioamide terminus of the target compound significantly increases lipophilicity relative to the primary N‑unsubstituted analog (CAS 867136‑05‑8). The target compound (C₂₀H₂₄N₄S₂) has an XLogP3 of 3.4, compared with approximately 1.8 for the N‑unsubstituted analog (C₁₄H₂₀N₄S₂). This near‑doubling of logP results from the additional phenyl ring adding six carbon atoms and increasing the molecular weight from 308.5 to 384.6 g·mol⁻¹ [1]. TPSA increases modestly from approximately 82.0 Ų to 85.9 Ų, reflecting retention of the dual‑thiocarbonyl hydrogen‑bonding framework . For procurement decisions, this translates to substantially different predicted membrane‑partitioning and protein‑binding behavior [2].

Physicochemical profiling Lipophilicity Piperazine SAR

PubChem qHTS Screening Profile Across Six Human Targets: Potency Range and Selectivity Pattern

The target compound has been tested in six confirmatory PubChem qHTS assays spanning diverse human protein targets. Potency values (reported as Potency in nM) were: ALDH1A1 (aldehyde dehydrogenase 1A1) = 35,481 nM (35.5 µM), EHMT2 (histone‑lysine N‑methyltransferase G9a) = 79,433 nM (79.4 µM), BAZ2B (bromodomain adjacent to zinc finger 2B) = 28,184 nM (28.2 µM), CGA (glycoprotein hormones alpha chain) = 1,000 nM (1.0 µM), TDP1 (tyrosyl‑DNA phosphodiesterase 1) = 651 nM (0.65 µM), and APEX1 (DNA repair nuclease APE1) = 3,548 nM (3.5 µM). All six results were labeled inconclusive or inactive [1]. This broad, weak‑potency profile across functionally unrelated enzyme classes (aldehyde metabolism, epigenetic regulation, DNA repair, and hormone signaling) distinguishes the compound from more potent and selective analogs such as ML267 (Sfp‑PPTase IC₅₀ = 0.29 µM), which shows single‑target specificity [2].

High-throughput screening Polypharmacology Selectivity profiling

Structural Differentiation at the Carbothioamide N‑Substituent: Impact on Hydrogen‑Bond Donor Count and Rotatable Bonds

The target compound possesses a single hydrogen‑bond donor (HBD = 1) from the N‑phenylcarbothioamide NH group, three hydrogen‑bond acceptors (HBA = 3), and three rotatable bonds, as computed by PubChem [1]. This HBD/HBA profile contrasts with the N‑unsubstituted analog, which has HBD = 2 (primary carbothioamide NH₂) and HBA = 2. The lower HBD count reduces desolvation penalty for passive membrane permeation, while the higher HBA count (from the dimethylamino group and two thiocarbonyl sulfurs) maintains hydrogen‑bond acceptor capacity. Among related N‑substituted analogs, the N‑cyclohexyl derivative (CAS 899993‑66‑9) has an additional saturated ring that further increases lipophilicity (XLogP3 ≈ 4.5) without altering HBD count, whereas the N‑(4‑chlorophenyl) analog (CAS 713096‑77‑6) introduces a halogen atom that adds polarizability and potential halogen‑bonding interactions .

Medicinal chemistry Ligand efficiency Drug-likeness

Class‑Wide Piperazine‑1‑Carbothioamide SAR: Urease Inhibitory Activity Compared with Thiourea Control

Although the target compound itself lacks published urease inhibition data, structurally related N‑(adamantan‑1‑yl)piperazine carbothioamides have demonstrated good urease inhibitory activity compared with the control inhibitor thiourea (IC₅₀ = 21.30 ± 1.10 µM) [1]. Piperazine‑derived urease inhibitors in published series achieved IC₅₀ values ranging from 1.1 ± 0.01 µM to 33.40 µM, with the carbothioamide moiety contributing to zinc‑chelation in the active site and the N‑substituent modulating potency through steric and electronic effects [2]. The target compound contains the same thiourea‑equivalent carbothioamide functional groups that enable metal‑ion coordination. Its N‑phenyl substituent is expected to provide aromatic π‑stacking interactions in the enzyme active site, a feature not available to N‑alkyl‑substituted analogs such as the N‑ethyl derivative (CAS 877818‑40‑1), which lacks the aryl ring for such interactions .

Urease inhibition Structure-activity relationship Enzyme inhibition

Anticancer Activity of Piperazine‑Thiourea/Carbothioamide Conjugates: Comparative Cytotoxicity Against MCF‑7 and HeLa Cell Lines

Piperazine‑thiourea and ‑carbothioamide conjugates have been extensively evaluated for antiproliferative activity. In a series of 8‑hydroxyquinoline‑thiourea hybrids, IC₅₀ values against MCF‑7 breast cancer cells ranged from 0.5 µM to 42.4 µM across 11 compounds, with six active derivatives (5b, 5c, 5f, 6b–d) identified [1]. In a separate study, 4‑(methyl‑substituted)‑N‑phenylpiperazine‑1‑carbothiamide derivatives showed IC₅₀ values of 15.8 µM (pivaloyl thiourea) and 60.8 µM (less lipophilic analog), demonstrating that N‑substitution markedly influences cytotoxicity against MCF‑7 cells [2]. The target compound, with its N‑phenylcarbothioamide and 4‑(dimethylamino)phenyl substituents, combines aromatic and basic functional groups that are established contributors to anticancer activity in this scaffold class. However, no direct cytotoxicity data for CAS 694478‑88‑1 against cancer cell lines are currently available in the public domain, and the ChEMBL qHTS data show only weak (≥ 0.65 µM) and inconclusive activity against DNA repair and epigenetic targets [3].

Anticancer screening Cytotoxicity Piperazine-thiourea SAR

Best‑Fit Research and Procurement Scenarios for 4-[4-(Dimethylamino)benzenecarbothioyl]-N-phenylpiperazine-1-carbothioamide (CAS 694478-88-1)


Negative Control or Counter‑Screening Probe in Human Target qHTS Campaigns

Based on the ChEMBL qHTS profile showing weak, inconclusive, or inactive potency (0.65–79.4 µM) across six functionally diverse human targets (ALDH1A1, EHMT2, BAZ2B, CGA, TDP1, APEX1), this compound is well‑suited as a negative control or counter‑screening probe [1]. Its broad lack of specific activity against these targets reduces the likelihood of confounding target‑specific signal in high‑throughput screening campaigns, making it a valuable reference for establishing assay noise floors and for verifying that observed hits are not artifacts of the carbothioamide‑piperazine scaffold itself.

SAR Comparator for N‑Substituted Piperazine‑1‑Carbothioamide Series

The compound occupies a specific position in the N‑substituent SAR space defined by XLogP3 = 3.4, HBD = 1, TPSA = 85.9 Ų [2]. When profiling a series of piperazine‑1‑carbothioamide derivatives with varying N‑substituents (e.g., N‑unsubstituted, N‑ethyl, N‑cyclohexyl, N‑(4‑chlorophenyl), N‑(naphthalen‑1‑yl)), this compound serves as the N‑phenyl reference point. Its intermediate lipophilicity and single HBD make it a useful comparator for isolating the contribution of aromatic π‑stacking (absent in N‑alkyl analogs) to target binding, permeability, or cytotoxicity outcomes.

Physicochemical Reference Standard for Dual‑Carbothioamide Piperazine Scaffolds

With well‑characterized computed properties (MW 384.6 g·mol⁻¹, XLogP3 3.4, TPSA 85.9 Ų, HBD 1, HBA 3, rotatable bonds 3) and a defined ChEMBL entry (CHEMBL1403230), the compound provides a robust physicochemical reference point for computational modeling, QSAR development, and property‑prediction validation studies involving dual‑carbothioamide piperazine scaffolds [1][2]. Its properties position it within drug‑like chemical space (congruent with Lipinski and Veber guidelines), enabling its use as a calibration compound for in silico ADME prediction models.

Starting Point for Synthetic Derivatization Toward Metal‑Chelating Enzyme Inhibitors

Given the demonstrated urease inhibitory activity of structurally related piperazine‑1‑carbothioamides (IC₅₀ range 1.1–33.4 µM vs. thiourea control IC₅₀ = 21.3 µM) [3], the target compound's dual‑carbothioamide functionality provides two potential zinc‑coordination sites. The N‑phenyl group additionally offers a synthetic handle for further derivatization (e.g., electrophilic aromatic substitution, palladium‑catalyzed cross‑coupling) to explore structure‑activity relationships in zinc‑dependent enzyme targets including urease, matrix metalloproteinases, and histone deacetylases. Procurement of the N‑phenyl derivative specifically enables exploration of aryl‑substitution SAR that is not accessible with N‑alkyl analogs [4].

Quote Request

Request a Quote for 4-[4-(dimethylamino)benzenecarbothioyl]-N-phenylpiperazine-1-carbothioamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.